5-(Benzylsulfanyl)-11-(3,4-dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene
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Description
5-(Benzylsulfanyl)-11-(3,4-dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene is a useful research compound. Its molecular formula is C22H19N5S and its molecular weight is 385.49. The purity is usually 95%.
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Scientific Research Applications
Thermal and Photochemical Rearrangements
Research by Padwa et al. (1972) on the thermal and photochemical rearrangements of 2-benzazocine derivatives, which share structural similarities with the compound , highlights the novelty of rearrangements these compounds can undergo. These rearrangements are not only intriguing from a synthetic chemistry perspective but also provide insights into the stability and reactivity of complex organic molecules under various conditions (Padwa, Sackman, Shefter, & Vega, 1972).
Synthesis and Chiroptical Properties
The synthesis and study of the chiroptical properties of dimethyl 8,12-diphenylbenzo[d]heptalene-6,7-dicarboxylate by Rippert and Hansen (1993) provide a foundation for understanding how specific substitutions and structural modifications can influence the optical activity and properties of complex molecules. Such research is crucial for developing materials with specific chiroptical properties for applications in optical devices and sensors (Rippert & Hansen, 1993).
Conformationally Constrained Molecules
Clerici, Gelmi, and Pocar (1999) explored the synthesis of conformationally constrained molecules, highlighting the innovative methods to create masked cysteines and other sulfur-containing compounds. This research is significant for the development of novel amino acids and peptides with potential applications in drug design and molecular biology (Clerici, Gelmi, & Pocar, 1999).
Properties
IUPAC Name |
5-benzylsulfanyl-11-(3,4-dimethylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-diene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5S/c1-15-8-9-18(12-16(15)2)19-13-20-21-23-24-22(26(21)10-11-27(20)25-19)28-14-17-6-4-3-5-7-17/h3-12,19-21,23,25H,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGUKZQLNGBXDBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2CC3C4NN=C(N4C=CN3N2)SCC5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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